(5,5-Difluoro-4,5,6,6A-tetrahydro-3AH-cyclopenta[D]isoxazol-3-YL)methanol
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Overview
Description
(5,5-Difluoro-4,5,6,6A-tetrahydro-3AH-cyclopenta[D]isoxazol-3-YL)methanol: is a chemical compound with a unique structure that includes a cyclopenta[D]isoxazole ring substituted with difluoro groups and a methanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5,5-Difluoro-4,5,6,6A-tetrahydro-3AH-cyclopenta[D]isoxazol-3-YL)methanol typically involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts and specific solvents to facilitate the formation of the cyclopenta[D]isoxazole ring. Detailed synthetic routes and reaction conditions are proprietary and may vary depending on the desired yield and purity.
Industrial Production Methods
Industrial production methods for this compound are designed to maximize yield and efficiency. These methods may involve continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
(5,5-Difluoro-4,5,6,6A-tetrahydro-3AH-cyclopenta[D]isoxazol-3-YL)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form corresponding aldehydes or acids.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Substitution: The difluoro groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methanol group may yield aldehydes or acids, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Chemistry
In chemistry, (5,5-Difluoro-4,5,6,6A-tetrahydro-3AH-cyclopenta[D]isoxazol-3-YL)methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound may be used as a probe to study enzyme interactions and metabolic pathways. Its difluoro groups can serve as markers in various biochemical assays.
Medicine
In medicine, this compound has potential applications in drug development. Its unique structure may interact with specific biological targets, leading to the discovery of new therapeutic agents.
Industry
In industry, this compound can be used in the development of new materials with specific properties. Its stability and reactivity make it suitable for various industrial applications, including the production of polymers and coatings.
Mechanism of Action
The mechanism of action of (5,5-Difluoro-4,5,6,6A-tetrahydro-3AH-cyclopenta[D]isoxazol-3-YL)methanol involves its interaction with specific molecular targets. The difluoro groups and the cyclopenta[D]isoxazole ring play a crucial role in binding to these targets, leading to the modulation of biological pathways. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other cyclopenta[D]isoxazole derivatives with different substituents. These compounds share a similar core structure but differ in their functional groups, leading to variations in their chemical and biological properties.
Uniqueness
What sets (5,5-Difluoro-4,5,6,6A-tetrahydro-3AH-cyclopenta[D]isoxazol-3-YL)methanol apart is its specific combination of difluoro groups and a methanol moiety. This unique structure imparts distinct reactivity and stability, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C7H9F2NO2 |
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Molecular Weight |
177.15 g/mol |
IUPAC Name |
(5,5-difluoro-3a,4,6,6a-tetrahydrocyclopenta[d][1,2]oxazol-3-yl)methanol |
InChI |
InChI=1S/C7H9F2NO2/c8-7(9)1-4-5(3-11)10-12-6(4)2-7/h4,6,11H,1-3H2 |
InChI Key |
GTYLJURUQNBLNZ-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C(CC1(F)F)ON=C2CO |
Origin of Product |
United States |
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